Lipophilicity Differentiation: XLogP3 Shift of +0.4 Log Units vs. the Des-Methyl Analog
The 2-methyl substituent on the target compound increases calculated lipophilicity by approximately 0.4 log units relative to the des-methyl analog methyl imidazo[1,2-a]pyrazine-3-carboxylate. This difference, while modest in absolute terms, can shift a compound across key drug-likeness thresholds (e.g., Lipinski compliance boundaries) and influence membrane permeability predictions in lead optimization workflows [1] .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | Methyl imidazo[1,2-a]pyrazine-3-carboxylate (CAS 1206983-57-4): XLogP3 = 0.9 |
| Quantified Difference | ΔXLogP3 = +0.4 (44% relative increase) |
| Conditions | XLogP3 algorithm v3.0, PubChem computed properties (2021.05.07 release) [1]; comparator value from BOC Sciences product data sheet |
Why This Matters
A 0.4 log unit increase in XLogP3 can meaningfully affect predicted intestinal absorption and blood-brain barrier penetration in early-stage computational ADME filtering, making the target compound a more lipophilic starting point for CNS- or cell-permeable probe design relative to the des-methyl analog.
- [1] PubChem Compound Summary CID 92133466, Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate. XLogP3 = 1.3 (computed by XLogP3 3.0, PubChem release 2021.05.07). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/92133466 View Source
